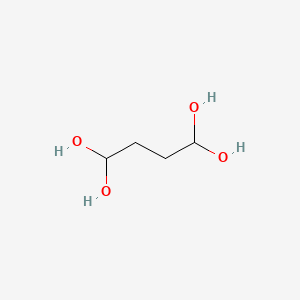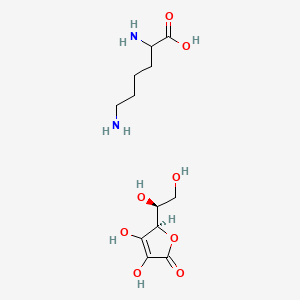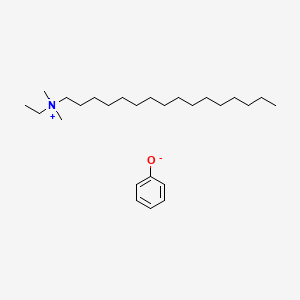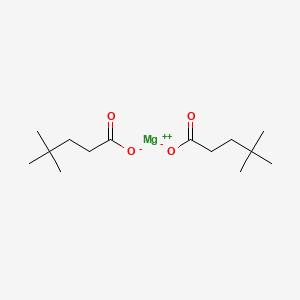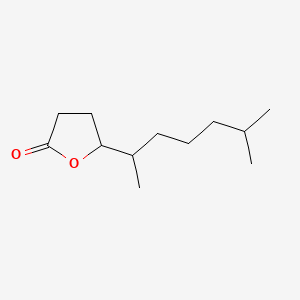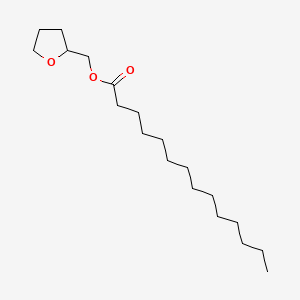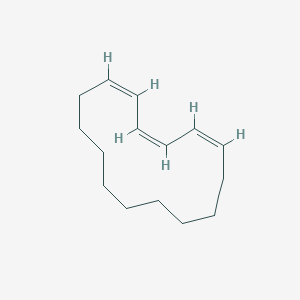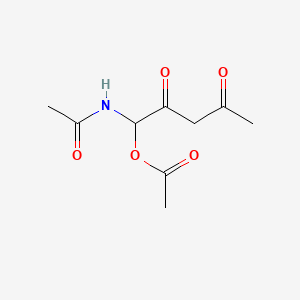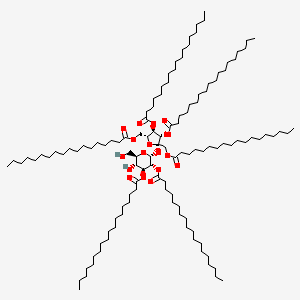
Sucrose hexastearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sucrose hexastearate is a type of sucrose fatty acid ester, which is formed by the esterification of sucrose with stearic acid. These compounds are known for their surfactant properties and are widely used in various industries, including food, cosmetics, and pharmaceuticals . This compound, in particular, is valued for its emulsifying and stabilizing properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sucrose hexastearate can be synthesized through the esterification of sucrose with stearic acid. This process typically involves the use of chemical or enzymatic catalysts to facilitate the reaction. The reaction conditions often include elevated temperatures and the presence of solvents to enhance the solubility of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of chemical catalysts and high-pressure reactors to achieve high yields. The process may also include purification steps to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Sucrose hexastearate can undergo various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Common reagents include water and either hydrochloric acid (for acidic hydrolysis) or sodium hydroxide (for basic hydrolysis).
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Major Products Formed
Aplicaciones Científicas De Investigación
Sucrose hexastearate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of sucrose hexastearate is primarily based on its surfactant properties. The compound has both hydrophilic (sucrose) and lipophilic (stearic acid) components, allowing it to reduce the surface tension between water and oil phases. This property enables it to form stable emulsions and enhance the solubility of hydrophobic compounds .
Comparación Con Compuestos Similares
Similar Compounds
- Sucrose hexapalmitate
- Sucrose hexaoleate
- Sucrose distearate
- Sucrose dilaurate
Comparison
Sucrose hexastearate is unique in its specific combination of sucrose and stearic acid, which provides it with distinct emulsifying and stabilizing properties. Compared to other sucrose fatty acid esters, such as sucrose hexapalmitate and sucrose hexaoleate, this compound has a higher melting point and greater stability, making it suitable for use in a wider range of applications .
Propiedades
Número CAS |
94139-18-1 |
|---|---|
Fórmula molecular |
C120H226O17 |
Peso molecular |
1941.1 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5S)-5-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-di(octadecanoyloxy)oxan-2-yl]oxy-3,4-di(octadecanoyloxy)-5-(octadecanoyloxymethyl)oxolan-2-yl]methyl octadecanoate |
InChI |
InChI=1S/C120H226O17/c1-7-13-19-25-31-37-43-49-55-61-67-73-79-85-91-97-108(122)129-104-107-115(132-110(124)99-93-87-81-75-69-63-57-51-45-39-33-27-21-15-9-3)118(135-113(127)102-96-90-84-78-72-66-60-54-48-42-36-30-24-18-12-6)120(136-107,105-130-109(123)98-92-86-80-74-68-62-56-50-44-38-32-26-20-14-8-2)137-119-117(134-112(126)101-95-89-83-77-71-65-59-53-47-41-35-29-23-17-11-5)116(114(128)106(103-121)131-119)133-111(125)100-94-88-82-76-70-64-58-52-46-40-34-28-22-16-10-4/h106-107,114-119,121,128H,7-105H2,1-6H3/t106-,107-,114-,115-,116+,117-,118+,119-,120+/m1/s1 |
Clave InChI |
MCBJHHACKTVXNI-WDTUOMDDSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



